molecular formula C16H20N2O2 B069140 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione CAS No. 189333-48-0

9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione

Cat. No.: B069140
CAS No.: 189333-48-0
M. Wt: 272.34 g/mol
InChI Key: MZOUQZZYZKEBKL-UHFFFAOYSA-N
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Description

9-Benzyl-3,9-diazaspiro[55]undecane-2,4-dione is a heterocyclic compound with the molecular formula C₁₆H₂₀N₂O₂ This compound features a spirocyclic structure, which is characterized by two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione typically involves multi-step reactions. One common method starts with the precursor 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile. This compound is treated with sulfuric acid in water at 60°C for 8 hours, followed by heating at 100°C for 4 hours. The reaction mixture is then cooled, neutralized with sodium hydroxide, and extracted with dichloromethane to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions. For example, large-scale production might involve the use of concentrated sulfuric acid and controlled temperature conditions to ensure high yield and purity. The product is typically isolated by extraction and purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying spirocyclic compounds and their reactivity.

Biology

In biological research, this compound can be used to investigate the interactions of spirocyclic molecules with biological targets. Its potential bioactivity makes it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The compound’s structure allows for modifications that can enhance its pharmacological properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its stable spirocyclic structure.

Mechanism of Action

The mechanism of action of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. The diazaspiro moiety can interact with enzymes or receptors, modulating their activity. The benzyl group may enhance the compound’s binding affinity to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione
  • This compound derivatives
  • Other diazaspiro compounds

Uniqueness

Compared to other similar compounds, 9-Benzyl-3,9-diazaspiro[55]undecane-2,4-dione stands out due to its specific spirocyclic structure and the presence of the benzyl group

Properties

IUPAC Name

9-benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c19-14-10-16(11-15(20)17-14)6-8-18(9-7-16)12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOUQZZYZKEBKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)NC(=O)C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60297459
Record name 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189333-48-0
Record name 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Urea (242 mg, 4.03 mmol) was added to 2,2′-(1-benzylpiperidine-4,4-diyl)diacetic acid (390 mg, 1.34 mmol). The mixture was heated to 160° C. After 3 h, additional urea (242 mg, 4.03 mmol) was added and the mixture was heated to 185° C. After 18 h, additional urea (242 mg, 4.03 mmol) was added. After 48 h, the reaction mixture was allowed to cool to ambient temperature and ethanol was added. After 1 h, the mixture was filtered and solid was washed with ethanol. Saturated aqueous sodium bicarbonate was added to the solid and the suspended solution was stirred until gas release was complete. The mixture was filtered and the solid was washed with water, and concentrated to give the title compound (380 mg). MS 273.1 (M+1).
Name
Quantity
242 mg
Type
reactant
Reaction Step One
Quantity
390 mg
Type
reactant
Reaction Step One
Name
Quantity
242 mg
Type
reactant
Reaction Step Two
Name
Quantity
242 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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